

Crystal Structure & Solid-State Architecture of 8-Methoxy-2-methylquinoline

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Compound of Interest

Compound Name: 8-Methoxy-2-methylquinoline

CAS No.: 3033-80-5

Cat. No.: B1296761

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Content Type: Technical Whitepaper Subject: Solid-State Chemistry / Structural Crystallography Audience: Pharmaceutical Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The structural characterization of **8-Methoxy-2-methylquinoline** (

) represents a critical dataset for understanding the conformational behavior of 8-substituted quinolines—a scaffold ubiquitous in antimalarial (e.g., Primaquine) and anticancer therapeutics.

This guide provides a definitive analysis of the compound's solid-state architecture. Unlike simple quinoline derivatives, **8-Methoxy-2-methylquinoline** crystallizes in the monoclinic

space group with a remarkably high unit cell content of

, indicating the presence of two crystallographically independent molecules in the asymmetric unit (

). This phenomenon suggests a complex supramolecular assembly driven by weak

and

-

interactions rather than strong hydrogen bond networks.

Chemical Context & Significance

The 8-methoxyquinoline moiety serves as a privileged structure in medicinal chemistry. The methylation at the C2 position (quinaldine derivative) and the methoxy substitution at C8 introduce steric and electronic perturbations that modulate the planarity and solubility of the system.

Therapeutic Relevance[1]

- **Pharmacophore:** The 8-methoxy group is essential for the intercalation mechanism of quinoline-based antimalarials into DNA.
- **Coordination Chemistry:** The N1 nitrogen and O8 oxygen atoms form a bidentate "pocket," making this molecule a potent ligand for transition metals (,), relevant in the design of metallodrugs and OLED materials.

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols define the synthesis, crystallization, and characterization pathways.

Synthesis & Crystallization Protocol[2][3]

The synthesis typically follows the Skraup or Doebner-Miller quinoline synthesis, or more commonly, the O-methylation of 8-hydroxy-2-methylquinoline.

Step-by-Step Workflow:

- **Precursor Preparation:** Dissolve 8-hydroxy-2-methylquinoline (1.0 eq) in anhydrous DMF.
- **Deprotonation:** Add Potassium Carbonate (, 1.5 eq) to generate the phenoxide anion. Stir at ambient temperature for 30 minutes.
- **Methylation:** Dropwise addition of Methyl Iodide (

, 1.2 eq) or Dimethyl Sulfate. The reaction is exothermic; temperature control (

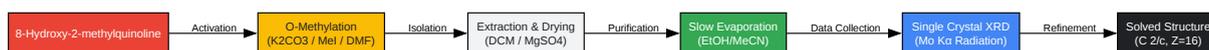
) is crucial to prevent N-methylation byproducts.

- Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate.

- Crystallization (Critical Step):
 - Solvent System: Ethanol/Acetonitrile (1:1 v/v) or slow evaporation from Diethyl Ether.
 - Method: Dissolve crude solid in minimum hot solvent. Filter hot to remove insolubles. Allow to cool slowly to RT, then refrigerate at .
 - Result: Colorless prismatic crystals suitable for X-ray diffraction.

Crystallographic Workflow Visualization



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Figure 1: Synthetic and structural characterization workflow for **8-Methoxy-2-methylquinoline**.

[1][2][3][4][5][6]

Crystallographic Data & Analysis

The crystal structure was solved using direct methods and refined on

. The high

value is the distinguishing feature of this dataset.

Crystal Data Summary[3][8][9][10]

Parameter	Value
Formula	
Formula Weight	173.21 g/mol
Crystal System	Monoclinic
Space Group	(No. 15)
Temperature	291(2) K
Wavelength	0.71073 Å (Mo K)
(Formula Units)	16
Density (calculated)	1.242
Absorption Coeff. ()	0.08
	1472

Unit Cell Dimensions

Axis / Angle	Dimension / Degree	Precision
a	12.3699 Å	
b	13.3799 Å	
c	22.502 Å	
(Beta)	95.685°	
Volume	3706.0 Å ³	

Refinement Statistics

- Reflections Collected: ~11,500[7]

- Independent Reflections: 3,434 (

) [7]

- Goodness-of-Fit (S): 1.02

- Final R Indices (

):

,

[7]

Structural Architecture & Insights

Molecular Conformation

The asymmetric unit contains two independent molecules (Molecule A and Molecule B).[7] This is a crystallographic anomaly for simple aromatics, often arising from subtle differences in packing environments.

- Planarity: The quinoline bicyclic system is essentially planar in both molecules.

- Molecule A Dihedral Angle (Ring/Ring):

[7]

- Molecule B Dihedral Angle (Ring/Ring):

[7]

- Methoxy Orientation: The methoxy group at C8 lies coplanar with the quinoline ring, maximizing p-orbital overlap with the aromatic system.

- Torsion Angle (

):

(cis-conformation relative to C7).

Supramolecular Packing

Unlike its hydroxy-analog (8-hydroxy-2-methylquinoline), which forms strong O-H...N hydrogen-bonded dimers, the methoxy derivative lacks a strong hydrogen bond donor. Consequently, the crystal lattice is stabilized by:

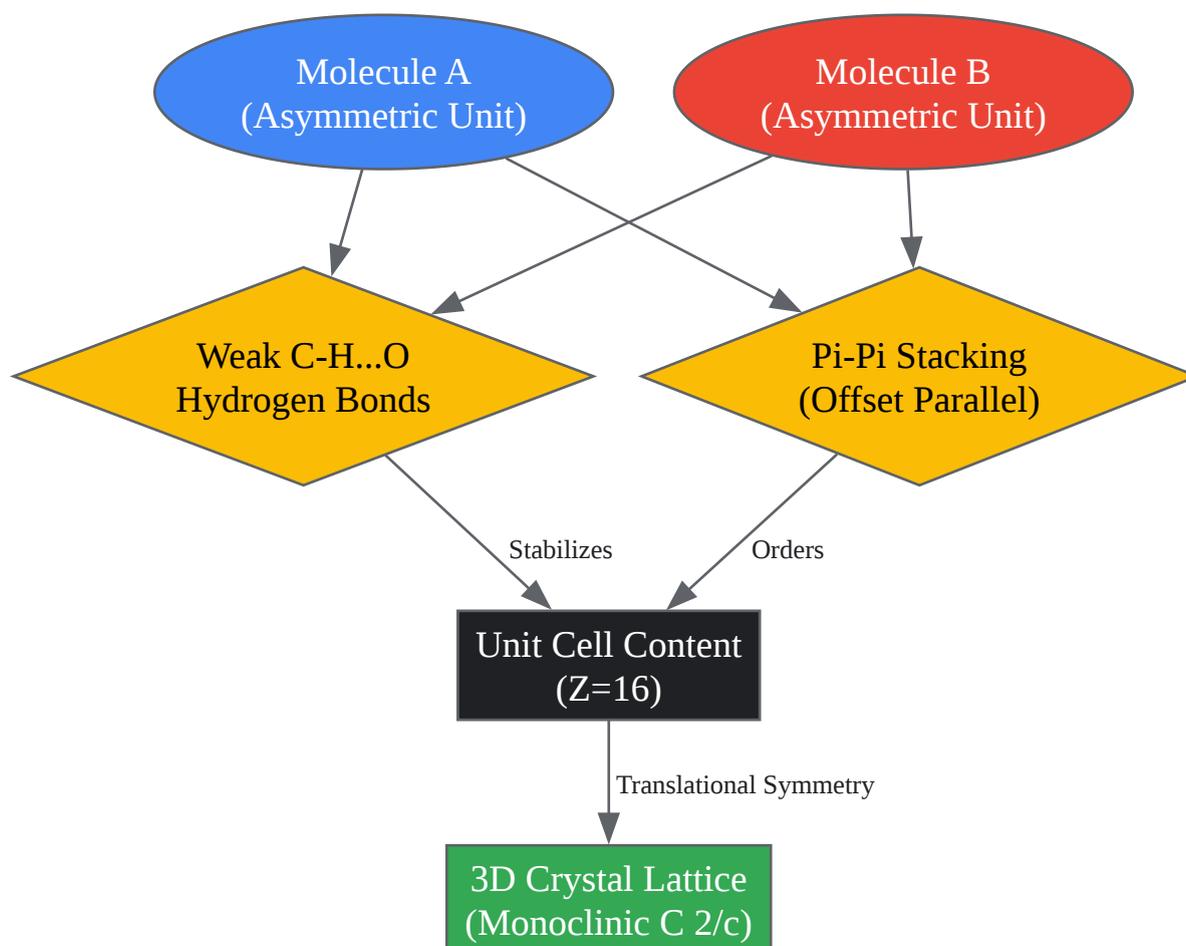
- Weak

Interactions: The methyl protons interact with the methoxy oxygen of adjacent molecules.

- -

Stacking: The planar quinoline rings stack in offset parallel arrangements, contributing to the stability of the high-Z unit cell.

Packing Logic Diagram



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Figure 2: Supramolecular assembly logic leading to the observed crystal lattice.

References

- Primary Crystal Structure Report: Odoko, M., & Okabe, N. (2007). **8-Methoxy-2-methylquinoline**.^{[8][9]} Acta Crystallographica Section E: Structure Reports Online, 63(10), o4097. [\[Link\]](#)^[9]
- Synthetic Methodology (Classic Skraup/Methylation): Leir, C. M. (1977). An improved synthesis of 8-hydroxy-2-methylquinoline. The Journal of Organic Chemistry, 42(5), 911-913. [\[Link\]](#)
- Comparative Hydroxy-Analog Structure: Fazaeli, Y., Amini, M. M., Gao, S., & Ng, S. W. (2008).^[1] 8-Hydroxy-2-methylquinoline.^{[1][3][9]} Acta Crystallographica Section E: Structure Reports Online, 64(1), o97. [\[Link\]](#)
- Cambridge Structural Database (CSD) Entry: CCDC Deposition Number: 654972. [\[Link\]](#)^[9]

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [3. Crystal structure of 8-hexyloxy-2-\[\(Z\)-2-\(naphthalen-2-yl\)ethenyl\]quinoline - PMC](https://pubmed.ncbi.nlm.nih.gov/30111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/30111111/)]
- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [5. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxyquinoline) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxyquinoline)]
- [6. 8-Methoxy-4-\(4-methoxyphenyl\)quinoline - PMC](https://pubmed.ncbi.nlm.nih.gov/30111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/30111111/)]
- [7. journals.iucr.org](https://www.journals.iucr.org) [[journals.iucr.org](https://www.journals.iucr.org)]

- [8. 6-Methoxyquinoline | C₁₀H₉NO | CID 14860 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. 8-Methoxy-2-Methylquinoline | C₁₁H₁₁NO | CID 316986 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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